

how to address high background absorbance in the ABTS assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABTS

Cat. No.: B1221041

[Get Quote](#)

Technical Support Center: ABTS Assay Troubleshooting

Welcome to the technical support center for the **ABTS** (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the determination of antioxidant capacity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal absorbance for the **ABTS** radical cation (**ABTS•+**) solution before adding samples?

A1: The **ABTS•+** working solution should be diluted to an absorbance of approximately 0.70 (\pm 0.05) at 734 nm.^{[1][2][3]} This ensures that the assay has an optimal range for detecting the decolorization caused by antioxidants.

Q2: How long is the prepared **ABTS•+** solution stable?

A2: The **ABTS•+** solution is stable for several days if stored in the dark and at a low temperature (below 5°C).^{[4][5]} However, it is best to prepare it fresh for each experiment, allowing the radical to fully form by incubating the **ABTS** and potassium persulfate solution in the dark for 12-16 hours at room temperature.^{[3][6]}

Q3: What can cause interference in the **ABTS** assay?

A3: Interference can arise from colored compounds in the sample that absorb at or near 734 nm.^[4] Additionally, compounds that can reduce the **ABTS** radical through mechanisms other than antioxidant activity may also interfere. The pH of the reaction mixture can also significantly influence the results.^[7]

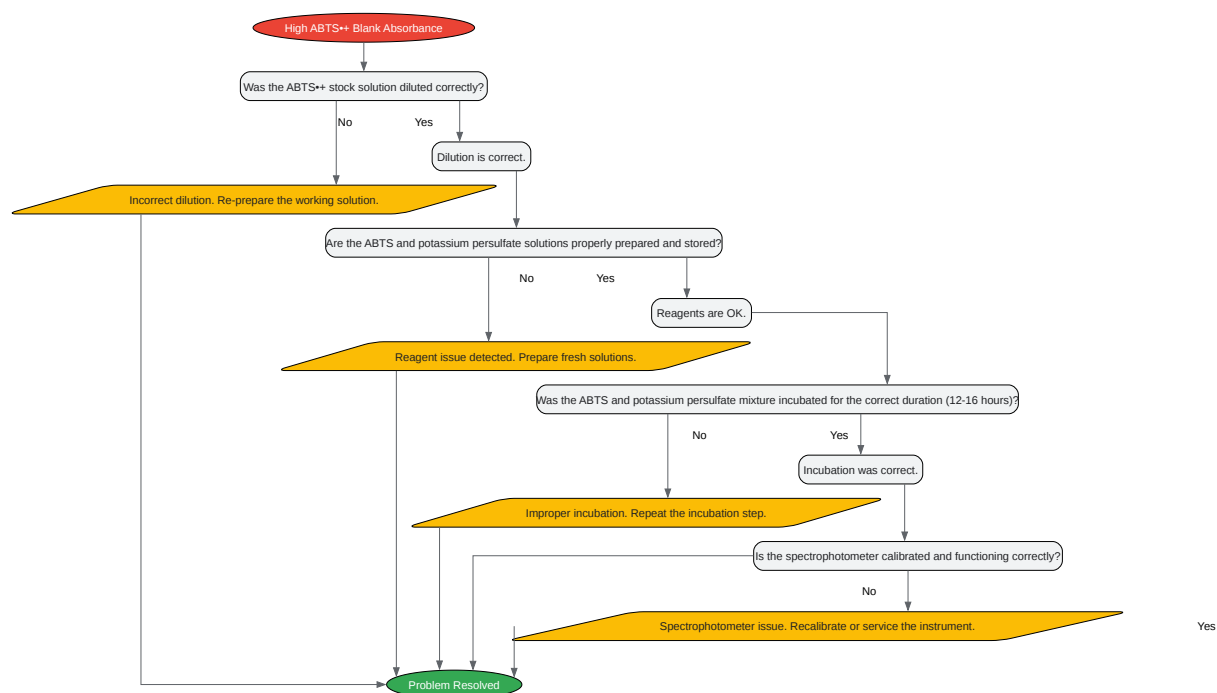
Troubleshooting Guide: High Background Absorbance

High background absorbance in the **ABTS** assay can obscure the results and lead to inaccurate measurements of antioxidant activity. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Problem: The initial absorbance of the **ABTS•+ working solution (blank) is significantly higher than the recommended range (e.g., > 0.80).**

This is one of the most common reasons for high background.

Troubleshooting Workflow for High **ABTS**•+ Blank Absorbance



[Click to download full resolution via product page](#)

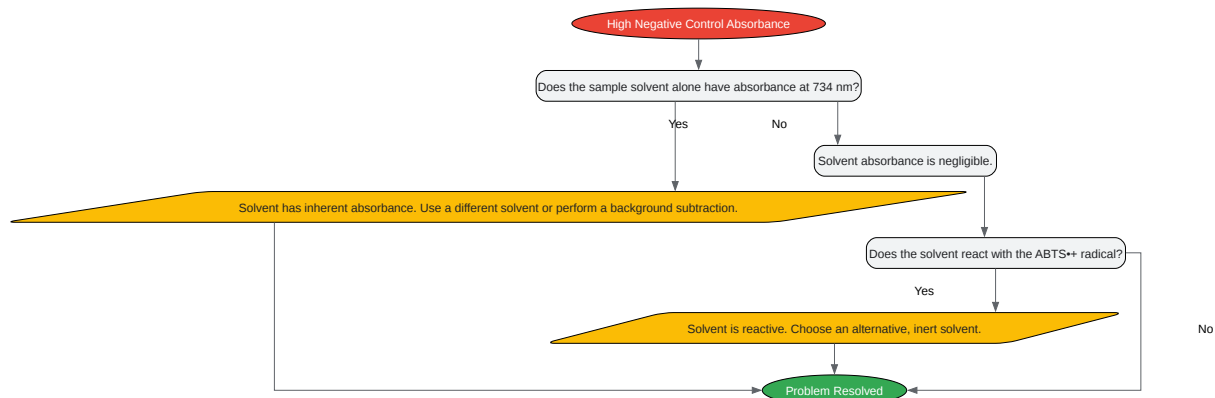
Caption: Troubleshooting workflow for high **ABTS•+** blank absorbance.

Possible Cause	Recommended Solution
Improper Dilution of ABTS•+ Stock	The ABTS•+ stock solution is too concentrated. Dilute the stock solution with the appropriate buffer (e.g., phosphate-buffered saline) until the absorbance at 734 nm is within the 0.70 ± 0.05 range.[3]
Incorrect Reagent Preparation	Ensure that the concentrations of the ABTS and potassium persulfate stock solutions are correct (typically 7 mM and 2.45 mM, respectively).[6] Remake the solutions if there is any doubt about their accuracy.
Incomplete Radical Generation	The reaction between ABTS and potassium persulfate may not have gone to completion. Allow the mixture to incubate in the dark at room temperature for a minimum of 12-16 hours to ensure full radical generation.[3][6]
Contaminated Reagents or Glassware	Contaminants can interfere with the assay. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed.

Problem: The absorbance of the negative control (ABTS•+ working solution + sample solvent) is high.

This indicates that the solvent used to dissolve the sample is interfering with the assay.

Troubleshooting Workflow for High Negative Control Absorbance



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high negative control absorbance.

Possible Cause	Recommended Solution
Solvent Interference	The solvent used to dissolve the samples may be colored or may react with the ABTS•+ radical. Run a control with the solvent alone to check for any absorbance at 734 nm. If the solvent interferes, consider using an alternative solvent such as ethanol, methanol, or water.[8]
Sample Matrix Effects	Components in a complex sample matrix may contribute to the background absorbance. Prepare a sample blank containing all components of the reaction mixture except the ABTS•+ to measure and subtract the background absorbance.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol provides a general procedure for determining the antioxidant capacity of a sample.

1. Preparation of Reagents:

- **ABTS** Stock Solution (7 mM): Dissolve the appropriate amount of **ABTS** in water.
- Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water.
- **ABTS**•+ Stock Solution: Mix equal volumes of the **ABTS** stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][6]
- **ABTS**•+ Working Solution: Dilute the **ABTS**•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[1][2][3]

2. Assay Procedure:

- Add a small volume of the standard or sample to a microplate well.
- Add the **ABTS•+** working solution to the well.
- Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- Calculate the percentage inhibition of absorbance compared to a blank control (**ABTS•+** working solution with no sample).

3. Data Analysis:

The antioxidant activity is often expressed as the concentration of the sample required to inhibit 50% of the **ABTS•+** radicals (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [how to address high background absorbance in the ABTS assay]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1221041#how-to-address-high-background-absorbance-in-the-abts-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com